molecular formula C14H9F3O3 B5626987 (2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid

(2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid

Cat. No.: B5626987
M. Wt: 282.21 g/mol
InChI Key: OKBNJJZCIKXUFE-FNORWQNLSA-N
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Description

“(2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid” is an α,β-unsaturated carboxylic acid featuring a furan ring substituted at the 5-position with a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₁₄H₉F₃O₃, with a molar mass of 294.22 g/mol . The compound adopts an (E)-configuration at the double bond, as confirmed by spectroscopic methods and crystallographic analysis .

Properties

IUPAC Name

(E)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)10-3-1-2-9(8-10)12-6-4-11(20-12)5-7-13(18)19/h1-8H,(H,18,19)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBNJJZCIKXUFE-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethylphenyl Group: This step involves the coupling of the furan ring with a trifluoromethylphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Propenoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of efficient catalysts to facilitate the coupling reactions.

    Solvents: Selection of appropriate solvents to enhance reaction rates and product isolation.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol or alkane.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the trifluoromethylphenyl group or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Chemistry: Use as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The trifluoromethyl group can enhance binding affinity and specificity, while the furan ring and propenoic acid moiety contribute to the overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds differ in substituents on the phenyl ring, furan moiety, or the double bond configuration. Below is a detailed comparison based on synthesis, reactivity, and biological activity:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Synthesis Method Reference
(2E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid 3-(Trifluoromethyl)phenyl C₁₄H₉F₃O₃ High lipophilicity due to CF₃ group; precursor to heterocycles (e.g., furopyridines) Knoevenagel condensation (Doebner’s method)
(2E)-3-[5-(2,4-Difluorophenyl)furan-2-yl]prop-2-enoic acid 2,4-Difluorophenyl C₁₃H₈F₂O₃ Enhanced solubility in polar solvents; potential antimicrobial activity Similar Knoevenagel condensation
(2E)-3-(5-Bromofuran-2-yl)prop-2-enoic acid Bromo at furan-5-position C₇H₅BrO₃ Electrophilic bromine enables cross-coupling reactions (e.g., Suzuki) Aldol condensation
(2E)-3-[5-(4-Bromophenyl)furan-2-yl]prop-2-enoic acid 4-Bromophenyl C₁₃H₉BrO₃ Bromine enhances halogen bonding; used in crystallography studies Microwave-assisted Knoevenagel
(2E)-3-[5-(Ethoxy)phenyl]prop-2-enoic acid Ethoxy group C₁₂H₁₄O₄ Electron-donating ethoxy group reduces acidity (pKa ~4.5 vs. ~3.8 for CF₃ analog) Classical condensation

Biological Activity

Overview

(2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid, also known as 3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid, is an organic compound notable for its unique structural features which include a furan ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-fibrotic effects.

PropertyValue
Molecular Formula C₁₄H₉F₃O₃
Molecular Weight 282.215 g/mol
CAS Number 62806-37-5
IUPAC Name (E)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity, while the furan ring and propenoic acid moiety contribute to its overall bioactivity. This compound may influence various signaling pathways, particularly those involved in inflammation and fibrosis.

Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various cell models. This action is crucial for conditions characterized by excessive inflammation.

Anti-fibrotic Activity

The compound has also demonstrated potential in attenuating pulmonary fibrosis. In vitro studies using mouse lung fibroblast lines revealed that treatment with this compound significantly reduced collagen production and inhibited the activation of TGF-β signaling pathways, which are pivotal in fibrotic processes. Specifically, it was found to decrease the expression of Smad proteins involved in fibrogenesis.

Case Studies and Research Findings

  • Study on Lung Fibroblasts :
    • Objective : To assess the anti-fibrotic effects of this compound.
    • Findings : The compound significantly reduced hydroxyproline content in lung tissue and inhibited TGF-β-induced proliferation of fibroblasts, indicating its potential as a therapeutic agent against pulmonary fibrosis .
  • Cytokine Production :
    • Objective : To evaluate the impact on cytokine levels.
    • Findings : The compound effectively suppressed the secretion of IL-1β and TNF-α in activated macrophages, highlighting its role in modulating inflammatory responses .

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
(2E)-3-{5-[3-(trifluoromethyl)phenyl]furan}Moderate anti-inflammatory properties
(E)-3-(4-fluorophenyl)acrylic acidStrong anti-fibrotic effects
5-(Trifluoromethyl)furan derivativesVaried effects on cell proliferation

Q & A

Q. What are the common synthetic routes for (2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid, and what challenges arise during its synthesis?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Suzuki-Miyaura coupling to attach the trifluoromethylphenyl group to the furan ring.
  • Claisen-Schmidt condensation to introduce the propenoic acid moiety via α,β-unsaturated carbonyl intermediates. Key challenges include maintaining stereochemical integrity (E-configuration) and minimizing side reactions due to the electron-withdrawing trifluoromethyl group. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical for yield improvement .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and detect impurities.
  • HPLC with UV detection for purity assessment (>95% is typical for research-grade material).
  • Mass spectrometry (HRMS) to validate the molecular formula. For stereochemical confirmation, X-ray crystallography or NOESY experiments are recommended .

Q. What functional groups dominate its reactivity, and how do they influence downstream applications?

The compound features:

  • α,β-Unsaturated carboxylic acid : Participates in Michael additions and Diels-Alder reactions.
  • Trifluoromethylphenyl group : Enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry.
  • Furan ring : Acts as a π-electron-rich system for electrophilic substitutions. These groups enable applications in drug design (e.g., enzyme inhibition) and materials science (e.g., conductive polymers) .

Advanced Research Questions

Q. How can reaction yields be optimized for the trifluoromethylphenyl-furan coupling step?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (DMF, THF) improve Pd-catalyzed coupling efficiency.
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand additives (e.g., SPhos) enhance turnover.
  • Temperature control : 80–100°C balances reaction rate and decomposition. Yield improvements (>70%) are achievable with rigorous exclusion of moisture and oxygen .

Q. What computational methods are suitable for predicting the compound’s biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger) identifies potential enzyme-binding pockets.
  • DFT calculations assess electronic properties (e.g., HOMO/LUMO energies) to predict reactivity.
  • MD simulations evaluate stability in biological membranes. These methods help prioritize in vitro assays, such as kinase inhibition or antimicrobial activity screens .

Q. How do structural analogs compare in terms of bioactivity, and what data contradictions exist in the literature?

Analogs with methyl or chloro substitutions on the phenyl ring show varied bioactivity:

  • Antimicrobial activity : The trifluoromethyl group enhances potency against Gram-positive bacteria (MIC: 2–8 µg/mL) compared to methyl analogs (MIC: 16–32 µg/mL).
  • Contradictions : Some studies report antioxidant activity via radical scavenging (IC₅₀: 10 µM), while others note pro-oxidant effects at higher concentrations (>50 µM). Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles .

Q. What strategies mitigate decomposition during long-term storage?

  • Storage conditions : Argon atmosphere at −20°C in amber vials prevents photodegradation.
  • Stabilizers : Addition of radical scavengers (BHT) or desiccants (silica gel) reduces oxidative/hydrolytic degradation. Periodic HPLC reanalysis is advised to monitor stability .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/PeaksReference
¹H NMR (400 MHz)δ 6.8–7.6 (m, aromatic), δ 7.2 (d, J=16 Hz, CH=COO), δ 12.1 (s, COOH)
¹³C NMRδ 167.5 (COOH), δ 145–150 (CF₃-C), δ 115–125 (furan)
HRMS (ESI-)[M-H]⁻ calc. for C₁₄H₈F₃O₃⁻: 295.0421

Q. Table 2. Comparative Bioactivity of Structural Analogs

Compound ModificationAntimicrobial (MIC, µg/mL)Antioxidant (IC₅₀, µM)
Trifluoromethyl (target)2–8 (S. aureus)10 (DPPH assay)
Methyl substituent16–3225
Chloro substituent4–1615 (pro-oxidant >50)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid
Reactant of Route 2
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(2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid

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